molecular formula C19H27N5O2 B6444054 8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2640889-07-0

8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No. B6444054
CAS RN: 2640889-07-0
M. Wt: 357.4 g/mol
InChI Key: OAHFBPXIMONJRS-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidin-7-one derivative . It has a molecular formula of C19H27N5O2 and a molecular weight of 357.4 g/mol. It is part of a class of compounds that exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . When acylated with carboxylic anhydrides or acid chlorides, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[2,3-d]pyrimidin-7-one core . This core is a fused heterocyclic system that is an important class of compounds due to its wide range of biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds such as ribociclib and palbociclib, which are selective CDK4/6 inhibitors, have been used in the treatment of estrogen receptor-positive (ER+) breast cancer .

properties

IUPAC Name

8-cyclopentyl-5-methyl-2-(2-morpholin-4-ylethylamino)pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-14-12-17(25)24(15-4-2-3-5-15)18-16(14)13-21-19(22-18)20-6-7-23-8-10-26-11-9-23/h12-13,15H,2-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHFBPXIMONJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NCCN3CCOCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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